
Quinapril-d5 Hydrochloride (Major)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinapril-d5 Hydrochloride (Major) is a deuterated form of Quinapril Hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure. The deuterated version, Quinapril-d5 Hydrochloride, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Quinapril due to its stable isotope labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Quinapril-d5 Hydrochloride involves the incorporation of deuterium atoms into the Quinapril molecule. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield Quinapril tert-butyl ester. This intermediate is then reacted with an acid to yield Quinapril or its hydrochloride salt .
Industrial Production Methods
Industrial production of Quinapril-d5 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium labeling throughout the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Quinapril-d5 Hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to its active form, Quinaprilat.
Oxidation and Reduction: Involvement in metabolic pathways.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions under physiological conditions.
Oxidation and Reduction: Enzymatic reactions in the liver.
Substitution: Various organic solvents and catalysts are used depending on the specific reaction.
Major Products Formed
The primary product formed from the hydrolysis of Quinapril-d5 Hydrochloride is Quinaprilat-d5, which is the active metabolite responsible for its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Quinapril-d5 Hydrochloride is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of Quinapril.
Metabolic Pathway Analysis: To study the metabolic fate of Quinapril in the body.
Drug Interaction Studies: To investigate potential interactions with other medications.
Biological Research: To explore its effects on various biological systems and pathways
Wirkmechanismus
Quinapril-d5 Hydrochloride is a prodrug that is converted to its active form, Quinaprilat-d5, in the body. Quinaprilat-d5 inhibits the angiotensin-converting enzyme (ACE), which catalyzes the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Quinaprilat-d5 reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which decreases sodium and water retention .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: Another ACE inhibitor used for hypertension and heart failure.
Lisinopril: A non-sulfhydryl ACE inhibitor similar to Quinapril.
Ramipril: An ACE inhibitor with a longer duration of action.
Uniqueness of Quinapril-d5 Hydrochloride
Quinapril-d5 Hydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both clinical and research settings .
Eigenschaften
Molekularformel |
C25H31ClN2O5 |
|---|---|
Molekulargewicht |
480.0 g/mol |
IUPAC-Name |
(3S)-2-[2-[[(2R)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17?,21-,22+;/m1./s1/i4D,5D,6D,9D,10D; |
InChI-Schlüssel |
IBBLRJGOOANPTQ-MONXTQHDSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)OCC)NC(C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H].Cl |
Kanonische SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


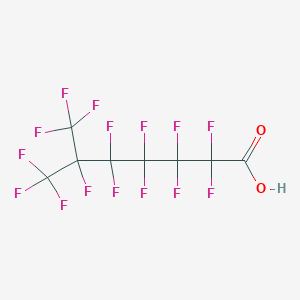
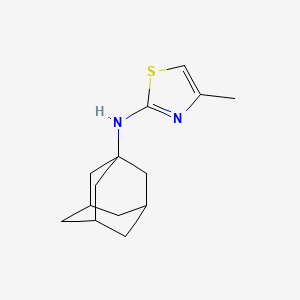


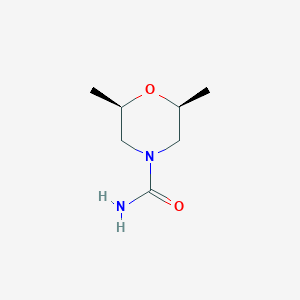
![(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2yl]pyrazine-2-carboxamide](/img/structure/B13438935.png)
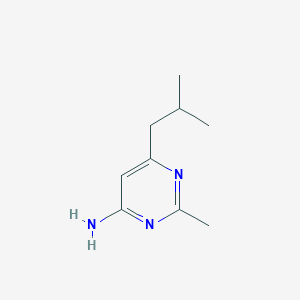
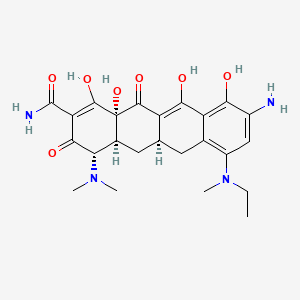
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)
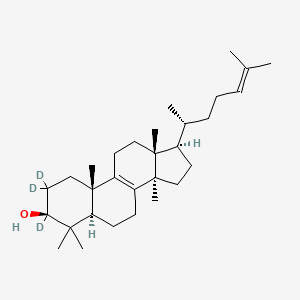
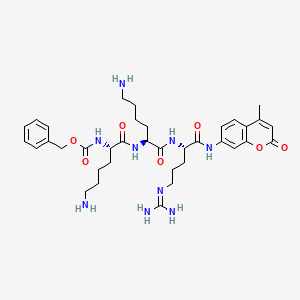


![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)
